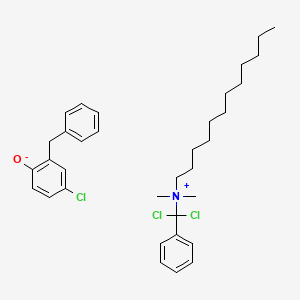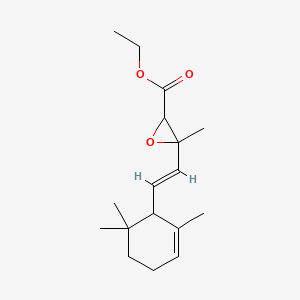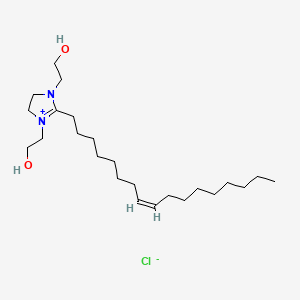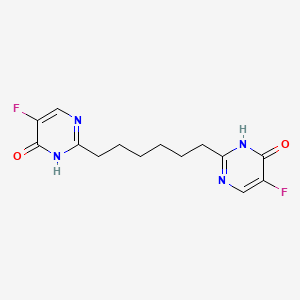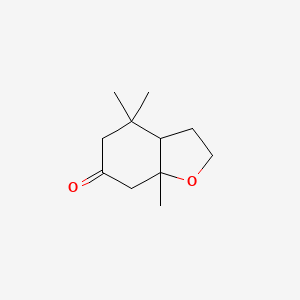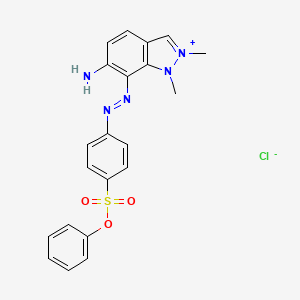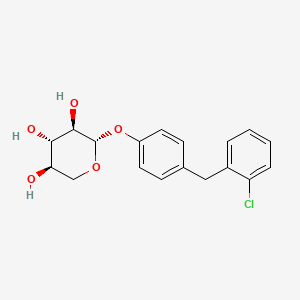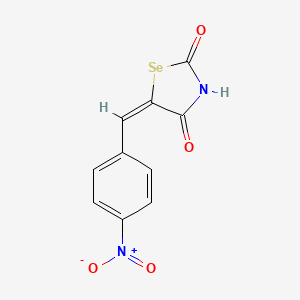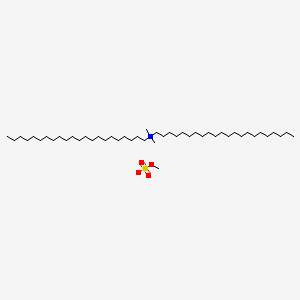
Dibehenyldimonium methosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibehenyldimonium methosulfate: is a quaternary ammonium compound primarily used in cosmetic and personal care products. It is known for its antistatic, hair conditioning, and emulsifying properties. The compound contains behenyl alcohol (1-docosanol) as the alcoholic component and is a quaternary dimethyl ammonium salt based on fatty amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibehenyldimonium methosulfate is synthesized through the quaternization of behenyl amine with dimethyl sulfate. The reaction typically involves the following steps:
- The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete quaternization.
- The product is then purified through filtration and washing to remove any unreacted starting materials and by-products.
Behenyl amine: is reacted with in the presence of a solvent such as .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: for precise control of reaction conditions such as temperature, pressure, and mixing.
Continuous purification processes: to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dibehenyldimonium methosulfate undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The behenyl alcohol component can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nucleophiles: such as or for substitution reactions.
Oxidizing agents: like or for oxidation reactions.
Reducing agents: such as for reduction reactions.
Major Products:
Substitution Products: Formation of new quaternary ammonium compounds.
Oxidation Products: Behenyl aldehyde or behenic acid.
Reduction Products: Reduced forms of the quaternary ammonium compound.
Aplicaciones Científicas De Investigación
Chemistry: Dibehenyldimonium methosulfate is used as a surfactant and emulsifying agent in various chemical formulations. It helps in the formation of stable emulsions and enhances the solubility of hydrophobic compounds .
Biology: In biological research, it is used to study the effects of quaternary ammonium compounds on cell membranes and their antimicrobial properties.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the bioavailability of drugs.
Industry: this compound is widely used in the cosmetic industry as a conditioning agent in hair care products. It imparts softness, smoothness, and reduces static in hair .
Mecanismo De Acción
Mechanism: The primary mechanism of action of dibehenyldimonium methosulfate involves its interaction with the surface of hair and skin. The quaternary ammonium group binds to the negatively charged sites on the hair and skin, reducing static and providing conditioning effects.
Molecular Targets and Pathways:
Hair: The compound targets the cuticle layer of the hair, forming a protective film that smooths and conditions the hair.
Skin: It interacts with the stratum corneum, enhancing moisture retention and providing a soft feel.
Comparación Con Compuestos Similares
Steardimonium methosulfate: Contains a stearyl (C18) carbon chain and is used for similar conditioning and emulsifying purposes.
Laurdimonium methosulfate: Contains a lauryl (C12) hydrocarbon residue and is also used as a conditioning agent in personal care products.
Uniqueness: Dibehenyldimonium methosulfate is unique due to its longer carbon chain (C22), which provides enhanced conditioning and antistatic properties compared to shorter-chain quaternary ammonium compounds.
Propiedades
Número CAS |
89004-51-3 |
|---|---|
Fórmula molecular |
C46H96N.CH3O4S C47H99NO4S |
Peso molecular |
774.4 g/mol |
Nombre IUPAC |
di(docosyl)-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C46H96N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-46H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
SUJJVADBDGTKJX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


